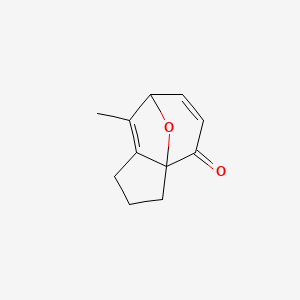
8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one is an organic compound belonging to the class of azulenones This compound is characterized by its unique structure, which includes an epoxy group and a methyl substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one can be achieved through multicomponent condensation methods. These methods often involve the use of active methylene compounds, arylglyoxals, and cyclic enaminones . The reaction conditions typically include refluxing the reaction mixture in a suitable solvent, such as xylene, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of reagents and solvents, as well as the reaction temperature and time, are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted azulenones, diols, and carboxylic acids. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways.
Wissenschaftliche Forschungsanwendungen
8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one involves its interaction with molecular targets such as enzymes and receptors. The epoxy group and the azulenone core play a crucial role in these interactions, facilitating binding to specific sites and modulating biological activity. The compound can influence various pathways, including those involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,6,7-tetrahydro-4H-indol-4-one: Shares a similar tetrahydro structure but lacks the epoxy group.
3a,7-Methanoazulene: Contains a methano bridge but differs in the substitution pattern and functional groups
Uniqueness
8-Methyl-1,2,3,7-tetrahydro-4H-3a,7-epoxyazulen-4-one is unique due to its combination of an epoxy group and a methyl substitution on the azulenone core. This structural uniqueness imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
84735-81-9 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
6-methyl-11-oxatricyclo[5.3.1.01,5]undeca-5,8-dien-10-one |
InChI |
InChI=1S/C11H12O2/c1-7-8-3-2-6-11(8)10(12)5-4-9(7)13-11/h4-5,9H,2-3,6H2,1H3 |
InChI-Schlüssel |
WSQHZIMSDCUQMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCCC23C(=O)C=CC1O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


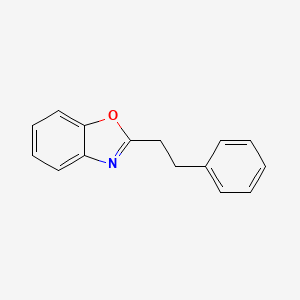
![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
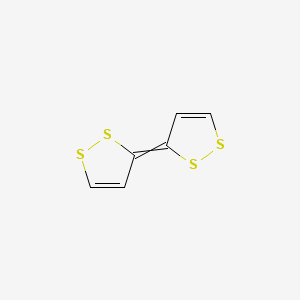

![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)

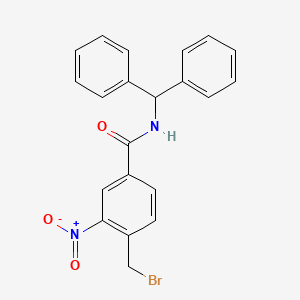
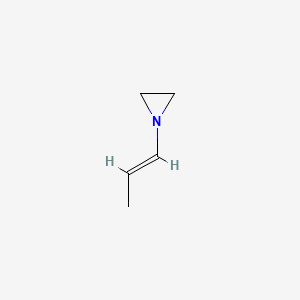
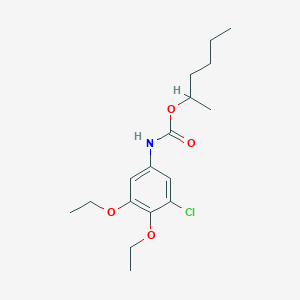
![5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14408838.png)

![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)
![(4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one](/img/structure/B14408851.png)
![7-Oxo-8-[2-(pyridin-2-yl)hydrazinylidene]-7,8-dihydronaphthalene-2-sulfonic acid](/img/structure/B14408859.png)
